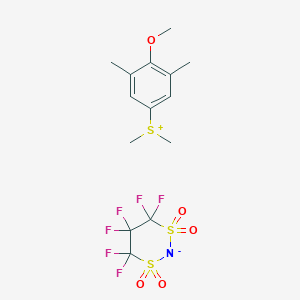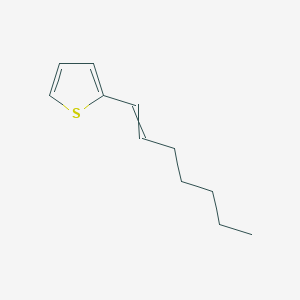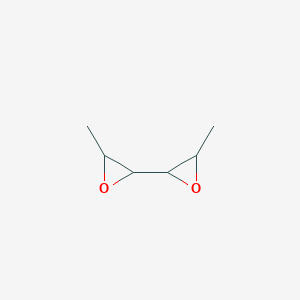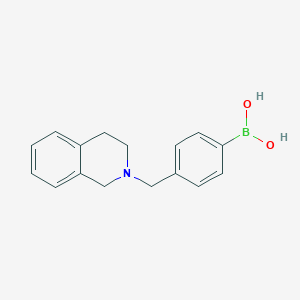![molecular formula C17H14BrN3O B13990425 N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide CAS No. 64157-54-6](/img/structure/B13990425.png)
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide is a complex organic compound that features a brominated isoquinoline core with an acetamide group and an aminophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide typically involves multiple steps:
Bromination of Isoquinoline: Isoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Aminophenyl Derivative: The brominated isoquinoline is then reacted with 4-aminophenylamine under controlled conditions to form the aminophenyl derivative.
Acetylation: The final step involves acetylation of the aminophenyl derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the brominated isoquinoline to a de-brominated product.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: De-brominated isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can serve as an intermediate in the synthesis of dyes and pigments, as well as in the development of novel polymers.
Mechanism of Action
The mechanism of action of N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit a particular enzyme by binding to its active site.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)acetamide: A simpler analog without the brominated isoquinoline core.
4-Aminoacetanilide: Another related compound with a similar aminophenyl and acetamide structure but lacking the isoquinoline moiety.
Uniqueness
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide is unique due to its combination of a brominated isoquinoline core and an aminophenylacetamide group. This structure imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
64157-54-6 |
|---|---|
Molecular Formula |
C17H14BrN3O |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide |
InChI |
InChI=1S/C17H14BrN3O/c1-10(22)20-17-15(11-6-8-12(19)9-7-11)13-4-2-3-5-14(13)16(18)21-17/h2-9H,19H2,1H3,(H,20,21,22) |
InChI Key |
XKAVXUYKXRMWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C(=N1)Br)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)

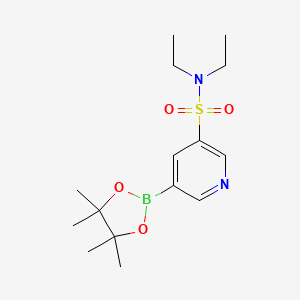
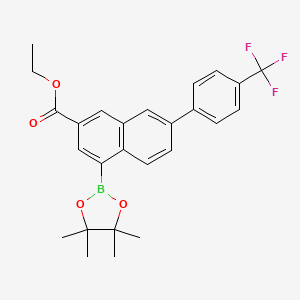
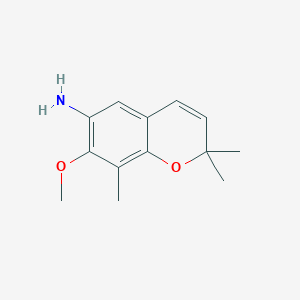
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
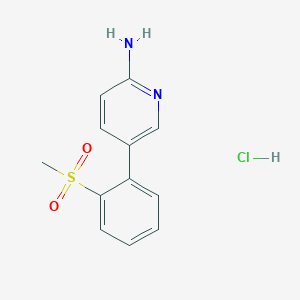
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
